molecular formula C7H9BrClNO2 B1486038 4-Bromo-3-(methoxymethoxy)pyridine hydrochloride CAS No. 2203070-57-7

4-Bromo-3-(methoxymethoxy)pyridine hydrochloride

Cat. No.: B1486038
CAS No.: 2203070-57-7
M. Wt: 254.51 g/mol
InChI Key: XTTKDSIQKNGSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(methoxymethoxy)pyridine hydrochloride is a chemical compound with the molecular formula C6H7BrClNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a bromine atom and a methoxymethoxy group attached to it . The molecular weight of this compound is 224.48288 .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

4-bromo-3-(methoxymethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2.ClH/c1-10-5-11-7-4-9-3-2-6(7)8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTKDSIQKNGSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CN=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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